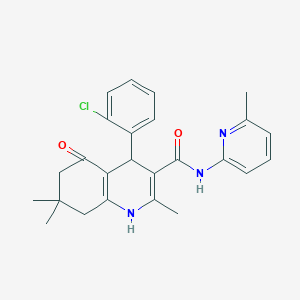![molecular formula C24H16BrClFNO3S B11647353 (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11647353.png)
(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic molecule that belongs to the thiazolidinedione class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidinedione ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazolidinedione ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of bromine, fluorine, and chlorine substituents through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for conditions such as diabetes and cancer.
Biological Studies: Investigation of its biological activity, including anti-inflammatory and antimicrobial properties.
Industrial Applications: Use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interaction with nuclear receptors such as PPARγ, which plays a role in glucose and lipid metabolism.
Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways, leading to reduced inflammation.
Signal Transduction: Modulation of signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidinedione derivatives, such as:
Rosiglitazone: Known for its use in treating type 2 diabetes.
Pioglitazone: Another antidiabetic drug with similar structural features.
Troglitazone: An older thiazolidinedione with a different safety profile.
The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C24H16BrClFNO3S |
|---|---|
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H16BrClFNO3S/c25-18-7-10-21(31-14-16-3-1-2-4-20(16)27)17(11-18)12-22-23(29)28(24(30)32-22)13-15-5-8-19(26)9-6-15/h1-12H,13-14H2/b22-12- |
Clave InChI |
DBWUTYMMVIGWAC-UUYOSTAYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone](/img/structure/B11647270.png)
![methyl 6-[(5E)-5-[(2-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11647278.png)

![11-(4-methylphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11647288.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B11647295.png)


![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B11647312.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-but yramide](/img/structure/B11647325.png)
![(4Z)-2-(2,4-dichlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11647334.png)
![N-{3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-(3-methoxyphenyl)-3-oxopropyl}benzamide](/img/structure/B11647335.png)
![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647336.png)
![N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647337.png)

